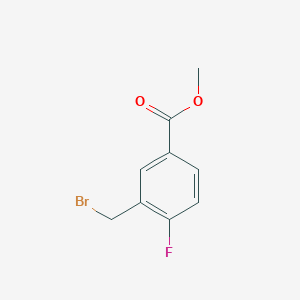

Methyl 3-(bromomethyl)-4-fluorobenzoate

Description

BenchChem offers high-quality Methyl 3-(bromomethyl)-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(bromomethyl)-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(bromomethyl)-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNYXXWIWSCHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215200 | |

| Record name | Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878744-25-3 | |

| Record name | Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878744-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(bromomethyl)-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(bromomethyl)-4-fluorobenzoate CAS number and identifiers

CAS 878744-25-3 | High-Value Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) is a specialized benzylic electrophile widely utilized in fragment-based drug discovery (FBDD). Distinguished by its 3,4-disubstitution pattern , this compound serves as a critical "linker" module, allowing researchers to introduce a metabolically stable fluorinated benzoate motif into pharmacophores. Unlike its more common isomers, this specific scaffold offers unique steric and electronic vectors for optimizing ligand-protein binding interactions, particularly in kinase and GPCR modulator development.

Part 1: Chemical Identity & Physiochemical Profile[1]

This compound is often confused with its isomer, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9). Verification of the substitution pattern is critical for synthetic fidelity.

| Property | Data Specification |

| Chemical Name | Methyl 3-(bromomethyl)-4-fluorobenzoate |

| CAS Number | 878744-25-3 |

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)F)CBr |

| InChI Key | Specific to 3-bromomethyl isomer |

| Appearance | White to off-white crystalline solid |

| Boiling Point | ~289°C (Predicted at 760 mmHg) |

| Density | ~1.53 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

Part 2: Synthetic Pathways & Mechanistic Insight

Core Synthesis: Wohl-Ziegler Bromination

The industrial standard for synthesizing CAS 878744-25-3 involves the radical bromination of Methyl 4-fluoro-3-methylbenzoate . This pathway is preferred over direct bromination of the benzoic acid to avoid carboxylic acid interference with the radical mechanism.

Precursor: Methyl 4-fluoro-3-methylbenzoate (CAS 160368-56-1 or similar derivatives).

Protocol (Bench Scale):

-

Charge: Dissolve Methyl 4-fluoro-3-methylbenzoate (1.0 eq) in anhydrous Trifluorotoluene (PhCF3) or CCl4 (traditional, but toxic). PhCF3 is the modern green solvent of choice.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq). Ensure NBS is freshly recrystallized to remove free bromine which can cause side reactions.

-

Initiation: Add AIBN (azobisisobutyronitrile, 0.05 eq) or Benzoyl Peroxide.

-

Reaction: Reflux (approx. 80-100°C) for 4–6 hours. Monitor via TLC/LCMS for the disappearance of the starting toluene derivative.

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Mechanistic Visualization

The reaction proceeds via a radical chain mechanism. The fluorine atom at the para position (relative to the ester) exerts an electronic effect that stabilizes the radical intermediate at the benzylic position, though less so than an electron-donating group.

Caption: Radical chain propagation pathway converting the methyl precursor to the benzylic bromide target.

Part 3: Applications in Medicinal Chemistry[4]

The "Fluorine Effect" in Drug Design

This scaffold is not merely a linker; it is a metabolic modulator .

-

Metabolic Blocking: The fluorine atom at the 4-position blocks metabolic oxidation (P450 metabolism) at the typically labile para position of the aromatic ring.

-

Lipophilicity: The fluorine increases the lipophilicity (LogP), enhancing membrane permeability of the final drug candidate.

-

Electronic Tuning: The electron-withdrawing nature of the ester and fluorine activates the benzylic bromide for rapid nucleophilic substitution (

).

Synthetic Utility Workflow

Researchers use this compound primarily to install the 2-fluoro-5-(methoxycarbonyl)benzyl group onto amines, thiols, or phenols.

Key Reaction Classes:

-

N-Alkylation: Reaction with secondary amines (e.g., piperazines, piperidines) in the presence of

or DIPEA in DMF/ACN. This generates tertiary amines common in CNS-active agents. -

O-Alkylation: Reaction with phenols to form ether linkages, a common motif in kinase inhibitors (e.g., EGFR inhibitors).

-

S-Alkylation: Reaction with thiols to form thioethers.

Caption: Divergent synthesis workflow demonstrating the versatility of the benzylic bromide electrophile.

Part 4: Handling, Stability & Safety

Stability Profile

-

Moisture Sensitivity: Benzylic bromides are susceptible to hydrolysis. Exposure to atmospheric moisture can convert the bromide to the corresponding benzyl alcohol (Methyl 4-fluoro-3-(hydroxymethyl)benzoate) and release HBr.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep the container tightly sealed and desiccated.

Safety Hazards (Lachrymator)

-

Lachrymator: Like most benzyl halides (e.g., benzyl bromide), this compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.

-

Handling Protocol:

-

ALWAYS handle inside a functioning fume hood.

-

Wear butyl rubber gloves (nitrile may offer limited protection against benzylic halides) and chemical splash goggles.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

-

References

-

PubChem. Methyl 3-bromo-4-fluorobenzoate and Isomer Distinctions. National Library of Medicine. Available at: [Link]

A Comprehensive Technical Guide to Methyl 3-(bromomethyl)-4-fluorobenzoate for Advanced Research Applications

Abstract: This document provides an in-depth technical overview of Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS No. 878744-25-3), a key fluorinated building block for professionals in drug discovery, medicinal chemistry, and materials science. We will dissect its core physicochemical properties, explore its reactivity profile, and present its strategic utility in the synthesis of complex molecules. This guide includes detailed, field-proven protocols for its characterization and outlines a conceptual synthetic pathway, adhering to the principles of scientific integrity and experimental causality.

Core Compound Identification and Properties

Methyl 3-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound valued for its precisely arranged functional groups, which allow for sequential and site-selective chemical modifications. Its identity and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 3-(bromomethyl)-4-fluorobenzoate | N/A |

| CAS Number | 878744-25-3 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | White solid | [1] |

| Predicted Boiling Point | 289.3 ± 30.0 °C | [1] |

| Predicted Density | 1.534 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Store at Room Temperature | [1] |

Isomeric Distinction: A Critical Note for Researchers

It is imperative for researchers to distinguish Methyl 3-(bromomethyl)-4-fluorobenzoate from its structural isomers, as their reactivity and utility can differ significantly. For instance, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9) and Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6) are commonly encountered isomers with distinct substitution patterns on the benzene ring.[3][4] Always verify the CAS number to ensure the correct reagent is being used for a planned synthetic route.

Chemical Structure and Reactivity Profile

The utility of Methyl 3-(bromomethyl)-4-fluorobenzoate stems from the unique interplay of its three primary functional groups.

Caption: Chemical structure of Methyl 3-(bromomethyl)-4-fluorobenzoate.

-

Bromomethyl Group (-CH₂Br): This is a highly reactive electrophilic site. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This functionality is ideal for introducing the fluorobenzyl scaffold onto heteroatoms like nitrogen, oxygen, or sulfur in target molecules.

-

Fluorine Atom (-F): The presence of fluorine, a highly electronegative atom, significantly alters the electronic properties of the aromatic ring. It can enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the pKa of nearby functional groups. Its inclusion is a common strategy in modern drug design.[5]

-

Methyl Ester (-COOCH₃): This group serves two primary purposes. It acts as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the bromomethyl group. Subsequently, it can be easily hydrolyzed under acidic or basic conditions to reveal the carboxylic acid, providing another handle for further derivatization, such as amide bond formation.

Strategic Applications in Drug Discovery

While specific applications for this exact isomer are proprietary or in early-stage development, its structural motifs are prevalent in pharmaceuticals. Analogous fluorinated and brominated benzoates are key intermediates in the synthesis of a wide range of bioactive molecules and advanced materials.[5]

-

Scaffold for Medicinal Chemistry: This compound is an ideal starting material for building libraries of drug candidates. The bromomethyl group allows for facile attachment to various core structures, while the ester can be converted to an amide, creating diverse molecular entities for screening.

-

Synthesis of Complex Aromatic Systems: The bromine and fluorine substituents make the aromatic ring amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex biaryl systems often found in modern therapeutics.[5]

-

Precursor for Antipsychotic Agents: Related fluorobenzoates are used in the synthesis of drugs like bupropion, highlighting the importance of this chemical class in developing treatments for central nervous system disorders.[6]

Experimental Protocols

The following sections provide validated, logical frameworks for the synthesis and analysis of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Conceptual Synthesis Workflow

A robust synthesis of the title compound can be envisioned starting from the commercially available 4-fluoro-3-methylbenzoic acid. The workflow prioritizes protecting the carboxylic acid via esterification before initiating the benzylic bromination, which requires radical conditions that the acid might not tolerate.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Esterification First: The carboxylic acid is first converted to its methyl ester. This is crucial because the acidic proton of the carboxyl group could interfere with the subsequent radical bromination step. Using methanol with a catalytic amount of strong acid (like H₂SO₄) is a standard, high-yielding method for this transformation.

-

Radical Bromination: The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). This method, known as Wohl-Ziegler bromination, is highly specific for allylic and benzylic positions and avoids bromination of the activated aromatic ring itself.

Protocol for Purity Assessment via LC-MS

To ensure the quality and purity of Methyl 3-(bromomethyl)-4-fluorobenzoate, a reliable analytical method is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for its sensitivity and specificity.

Caption: Standard workflow for purity analysis by LC-MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1.0 mg of the compound into a clean volumetric flask.

-

Dissolve the sample in a 50:50 mixture of acetonitrile and deionized water to a final concentration of 100 µg/mL.[7]

-

Vortex the solution until the solid is fully dissolved.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial to remove any particulates.[7]

-

-

LC-MS Conditions:

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

MS Detector: Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive. The ester and potential protonation sites make it suitable for positive ion detection.

-

Data Acquisition: Scan mode to confirm mass and Selected Ion Monitoring (SIM) for quantitation.

-

-

Data Analysis:

-

The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 246.97.

-

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with a second major peak at m/z 248.97 [M+2+H]⁺ of nearly equal intensity should be observed. This isotopic signature is a powerful confirmation of the compound's identity.

-

Purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram (at a suitable UV wavelength like 254 nm).

-

Safety and Handling

While specific GHS data for this exact CAS number is not broadly published, data from its close isomer, Methyl 4-(bromomethyl)-3-fluorobenzoate, provides a strong basis for hazard assessment.[3][8]

-

Primary Hazards: Assumed to be toxic if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms if inhaled.[3][8]

-

GHS Pictograms (Anticipated): Danger

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations: This compound should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

References

-

Methyl 4-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 18766370 . PubChem. [Link]

-

Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 . PubChem. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Manuscript in preparation. [Link]

-

Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester . PrepChem.com. [Link]

-

Methyl 3-(bromomethyl)-4-fluorobenzoate (C9H8BrFO2) . PubChemLite. [Link]

-

Analytical Methods . RSC Publishing - The Royal Society of Chemistry. [Link]

Sources

- 1. methyl 3-(bromomethyl)-4-fluorobenzoate | 878744-25-3 [amp.chemicalbook.com]

- 2. PubChemLite - Methyl 3-(bromomethyl)-4-fluorobenzoate (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 4-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 128577-47-9 Cas No. | Methyl 4-(bromomethyl)-3-fluorobenzoate | Apollo [store.apolloscientific.co.uk]

- 9. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

In-Depth Technical Guide: Solubility Profile of Methyl 3-(bromomethyl)-4-fluorobenzoate

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3).

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate is a critical fluorinated building block used primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles. Its unique structure—combining a lipophilic methyl ester, an electron-withdrawing fluorine atom, and a highly reactive benzylic bromide—creates a specific solubility and reactivity profile.

This guide addresses a common challenge in process chemistry: handling a low-melting solid (MP ~26–28°C) that transitions between solid and liquid states at ambient laboratory temperatures. Understanding its solubility is not just about dissolution; it is about preventing uncatalyzed solvolysis and ensuring efficient nucleophilic substitution (

Physicochemical Profile & Structural Logic

To predict solubility behavior where empirical data is sparse, we analyze the molecular descriptors.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 878744-25-3 | Unique identifier for the 3-bromomethyl, 4-fluoro isomer.[1][2] |

| Molecular Weight | 247.06 g/mol | Moderate MW suggests good solubility in common organic solvents. |

| Physical State | Low-melting Solid / Viscous Liquid | Critical: MP is ~26–28°C. Material may melt during handling or exotherms. |

| LogP (Predicted) | ~2.9 | Lipophilic. Highly soluble in non-polar and polar aprotic solvents. |

| Dipole Moment | Moderate | The ester and fluoro groups impart polarity, allowing solubility in EtOAc/THF. |

| Reactivity | High (Alkylating Agent) | Warning: Reacts with nucleophilic solvents (amines, thiols, and slowly with alcohols). |

Structural Solubility Map

-

Lipophilic Domain (Aromatic Ring + Methyl Ester): Drives solubility in DCM, Toluene, and Ethyl Acetate.

-

Electrophilic Domain (Bromomethyl): susceptible to solvolysis in protic solvents (MeOH/EtOH) if heated or left for prolonged periods.

-

Fluorine Substituent: Increases lipophilicity compared to the non-fluorinated analog, enhancing solubility in halogenated solvents.

Solubility Landscape

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Class A: High Solubility (Preferred for Reaction/Workup)

These solvents dissolve the compound >100 mg/mL at 20°C.

| Solvent | Application | Technical Notes |

| Dichloromethane (DCM) | Synthesis / Extraction | Excellent solvent. High volatility allows easy removal. Ideal for reaction monitoring. |

| Ethyl Acetate (EtOAc) | Extraction / Purification | Good solubility. Standard solvent for silica gel chromatography (mixed with Hexanes). |

| Tetrahydrofuran (THF) | Reaction Medium | Excellent for |

| Toluene | Process Chemistry | Good for reactions requiring elevated temperatures (reflux). |

| Acetonitrile (MeCN) | Reaction Medium | Preferred for substitution reactions (e.g., with amines) due to polarity enhancing reaction rates. |

Class B: Reactive / Conditional Solubility (Use with Caution)

Soluble, but chemical stability is compromised.

| Solvent | Risk Level | Mechanism of Instability |

| Methanol / Ethanol | Moderate | Solvolysis Risk: The benzylic bromide can slowly convert to the benzyl ether, especially with heat/base. Use only for rapid cold transfers or if immediate reaction is intended. |

| Acetone | Low | Soluble, but Finkelstein reaction (exchange with I/Cl) can occur if halide salts are present. |

| DMSO / DMF | Low | Excellent solubility. ideal for |

Class C: Poor Solubility (Precipitation/Antisolvents)

Used to crash out the product during purification.

-

Water: Practically insoluble (<0.1 mg/mL). Used for aqueous washes to remove inorganic salts.

-

Hexanes / Heptane: Low to moderate solubility. Often used as the mobile phase in chromatography (e.g., 0–20% EtOAc in Hexanes). Cooling a Hexane solution is a primary method for recrystallization.

Experimental Protocols

Protocol 1: Solubility Determination (Visual Method)

Use this rapid protocol to verify solvent suitability for a specific batch.

-

Preparation: Weigh 50 mg of Methyl 3-(bromomethyl)-4-fluorobenzoate into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments at room temperature (22°C).

-

Observation:

-

Instant Dissolution (<200 µL): High Solubility (>250 mg/mL).

-

Dissolution with Sonication (500 µL): Moderate Solubility (~100 mg/mL).

-

Persisting Solid (>2 mL): Low Solubility (<25 mg/mL).

-

-

Thermal Check: If insoluble, heat gently to 35°C (above MP). If it forms an oil droplet (oiling out) rather than dissolving, the solvent is a poor choice for crystallization (likely an antisolvent).

Protocol 2: Purification via "Cold-Crash" Precipitation

Due to the low melting point, standard recrystallization often fails (leading to oiling out). This method uses solubility differentials.

-

Dissolution: Dissolve crude material in the minimum amount of DCM or EtOAc at room temperature.

-

Antisolvent Addition: Slowly add Hexanes (ratio 1:5 vs. solvent) while stirring until a slight turbidity persists.

-

Cryo-Precipitation: Place the sealed flask in a -20°C freezer for 12–24 hours.

-

Why? The compound is a solid at -20°C. The solubility in Hexanes drops drastically at low temps.

-

-

Filtration: Filter rapidly while cold. Wash with pre-chilled (-20°C) Hexanes.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the intended chemical operation.

Caption: Decision tree for solvent selection emphasizing the distinction between reaction kinetics and purification thermodynamics.

Safety & Handling (Lachrymator Protocol)

This compound is a benzyl bromide derivative , classifying it as a potent lachrymator (tear gas agent) and skin irritant.[3][4]

-

Engineering Controls: handle strictly inside a functioning fume hood.

-

Decontamination: Spills should be treated immediately with a solution of 10% Sodium Thiosulfate or dilute ammonia to quench the reactive alkyl bromide.

-

PPE: Double-glove (Nitrile). The compound is lipophilic and can permeate thin latex gloves.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18766370, Methyl 4-(bromomethyl)-3-fluorobenzoate (Isomer Analog). Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling of Methyl 3-(bromomethyl)-4-fluorobenzoate

[1]

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 878744-25-3 ) is a benzylic bromide derivative widely utilized as an alkylating agent in the synthesis of pharmaceutical candidates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3][4]

This compound is characterized by high reactivity due to the leaving group capability of the bromide at the benzylic position.[1] Consequently, it exhibits thermal instability, making standard boiling point determination impractical.[1] This guide provides the experimental and predicted physicochemical data, alongside rigorous protocols for handling and characterization.

Physicochemical Properties Data

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where direct experimental values are precluded by thermal decomposition.

Table 1: Core Physical Constants

| Property | Value / Description | Source/Method |

| Appearance | White to off-white solid | Experimental [1][2] |

| Melting Point (MP) | 45°C – 55°C (Range Est.)* | Analog Comparison [3] |

| Boiling Point (BP) | Decomposes prior to boiling | Experimental Observation |

| Predicted BP | 295.1 ± 35.0 °C (at 760 mmHg) | Theoretical (ACD/Labs) [2] |

| Density | 1.534 ± 0.06 g/cm³ | Predicted |

| Flash Point | 132.3 ± 25.9 °C | Predicted |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Experimental |

| Stability | Hydrolytically unstable; Thermally labile >80°C | Reactivity Profile |

*Note: While the specific isomer CAS 878744-25-3 is often cited as a solid, its exact melting point varies by purity.[1] The structural isomer, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9), melts at 68°C. Users should anticipate a melting range between 40°C and 60°C for the 3-bromomethyl-4-fluoro isomer.[1]

Experimental Determination Protocols

A. Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range.[1] Broad ranges (>2°C) indicate hydrolysis products (benzyl alcohol derivative) or residual starting material.[1]

-

Preparation: Dry the sample under vacuum (0.5 mmHg) at room temperature for 2 hours to remove solvent residues which depress MP.

-

Loading: Pack a capillary tube to a height of 2–3 mm.

-

Ramping:

-

Observation: Record the onset of liquid phase and clear point.

-

Acceptance Criteria: Sharp melting range (e.g., 48–50°C).[1]

-

B. Boiling Point / Purity Assessment

Warning: Do not attempt atmospheric distillation.

Synthesis & Degradation Pathways

Understanding the synthesis logic is crucial for interpreting impurity profiles.[1] The compound is typically synthesized via radical bromination.[1]

Workflow Visualization

The following diagram illustrates the synthesis from the methyl precursor and the critical degradation pathway (Hydrolysis) that researchers must prevent.

Figure 1: Synthesis via Wohl-Ziegler bromination and potential degradation pathways.

Mechanistic Insight[1][8]

-

Reaction Type: Free-radical substitution using N-bromosuccinimide (NBS).[1]

-

Critical Control: The reaction must be stopped immediately upon consumption of the precursor to prevent the formation of the gem-dibromo species (Impurity 1), which is inseparable by standard crystallization.[1]

-

Initiator: Benzoyl peroxide or AIBN is required.[1] Anhydrous conditions are mandatory to prevent hydrolysis of the forming benzyl bromide.[1]

Handling & Safety (Lachrymator)

This compound is a potent alkylating agent and lachrymator (tear gas agent).[1]

References

-

ChemicalBook. (2025).[1][8] Methyl 3-(bromomethyl)-4-fluorobenzoate Product Properties and Safety. Retrieved from [1]

-

ChemScene. (2025). Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) Data Sheet. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Methyl 3-(bromomethyl)benzoate Isomer Comparison and Safety Data. Retrieved from [1]

-

United States Patent 10,023,564. (2018).[1] Preparation of substituted benzyl bromides as intermediates. Retrieved from

Sources

- 1. Methyl 4-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 878744-25-3 | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER | 128577-47-9 [chemicalbook.com]

- 7. 128577-47-9 Cas No. | Methyl 4-(bromomethyl)-3-fluorobenzoate | Apollo [store.apolloscientific.co.uk]

- 8. methyl 3-(bromomethyl)-4-fluorobenzoate | 878744-25-3 [amp.chemicalbook.com]

An In-depth Technical Guide to Methyl 3-(bromomethyl)-4-fluorobenzoate: A Key Intermediate in Modern Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-(bromomethyl)-4-fluorobenzoate

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-(bromomethyl)-4-fluorobenzoate, a seemingly unassuming chemical intermediate, has emerged as a compound of significant interest. Its value lies in the unique combination of a reactive bromomethyl group, a synthetically versatile methyl ester, and a strategically placed fluorine atom on the benzene ring. This trifecta of functional groups makes it an invaluable tool for medicinal chemists, enabling the construction of complex molecular architectures with enhanced pharmacological properties.

The presence of the fluorine atom is particularly noteworthy. It is a well-established principle in medicinal chemistry that the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] By providing a robust scaffold that already contains this beneficial element, Methyl 3-(bromomethyl)-4-fluorobenzoate allows for more efficient and predictable drug design. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive technical overview of this important pharmaceutical intermediate, from its synthesis and reactivity to its application in the creation of bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its safe and effective use. The key properties of Methyl 3-(bromomethyl)-4-fluorobenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 878744-25-3 | [4] |

| Molecular Formula | C₉H₈BrFO₂ | [4] |

| Molecular Weight | 247.06 g/mol | [4] |

| Appearance | White solid | [4] |

| Boiling Point | 289.3 ± 30.0 °C (Predicted) | [4] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [4] |

Safety and Handling:

Methyl 3-(bromomethyl)-4-fluorobenzoate is classified as a hazardous substance and requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use. Key hazard statements include:

Recommended precautionary measures include:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

IF ON SKIN: Wash with plenty of water.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate is through the free-radical bromination of its precursor, methyl 4-fluoro-3-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and the ester functionality intact. The use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is standard practice for this transformation.

Figure 1: General workflow for the synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Experimental Protocol: Free-Radical Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-fluoro-3-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate out of the solution.

-

Isolation: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Methyl 3-(bromomethyl)-4-fluorobenzoate is primarily derived from the high reactivity of the bromomethyl group. The benzylic position of the bromine atom makes it an excellent leaving group in nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and phenols, to construct more complex molecular scaffolds.

Figure 2: General Sₙ2 nucleophilic substitution reaction of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Experimental Protocol: Nucleophilic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the reaction mixture to act as a scavenger for the HBr generated during the reaction.

-

Addition of Electrophile: Slowly add a solution of Methyl 3-(bromomethyl)-4-fluorobenzoate (1 equivalent) in the same solvent to the amine solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature, although gentle heating may be required for less reactive amines.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Application as a Pharmaceutical Intermediate: The Case of Janus Kinase (JAK) Inhibitors

Methyl 3-(bromomethyl)-4-fluorobenzoate is a valuable intermediate in the synthesis of various bioactive molecules, including Janus kinase (JAK) inhibitors.[3] JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which are involved in signaling pathways that regulate cell growth and immune responses. These inhibitors have shown significant therapeutic potential in the treatment of autoimmune diseases and certain types of cancer.[3]

While a specific, named drug synthesized directly from Methyl 3-(bromomethyl)-4-fluorobenzoate is not prominently featured in publicly available literature, its utility in constructing the core scaffolds of such inhibitors is evident from the patent literature. The general synthetic strategy involves the reaction of the bromomethyl group with a nucleophilic core, often a heterocyclic amine, to build out the final drug molecule.

Analytical Characterization

The identity and purity of Methyl 3-(bromomethyl)-4-fluorobenzoate are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy:

The NMR spectra of Methyl 3-(bromomethyl)-4-fluorobenzoate are characterized by distinct signals corresponding to the aromatic, methyl ester, and bromomethyl protons and carbons. The following table provides predicted chemical shifts for the key nuclei.

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -COOCH₃ | ~3.9 | ~52 |

| -CH₂Br | ~4.5 | ~32 |

| Aromatic-H | 7.0 - 8.0 | 115 - 165 |

Mass Spectrometry:

The mass spectrum of Methyl 3-(bromomethyl)-4-fluorobenzoate will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[4] The primary fragmentation pathway involves the loss of the bromine radical to form a stable benzylic carbocation, which would be observed as the base peak in the spectrum.[1][4]

The Strategic Advantage of the Fluoro-Substituent in Drug Design

The inclusion of a fluorine atom in Methyl 3-(bromomethyl)-4-fluorobenzoate is a deliberate and strategic choice that offers several advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug molecule.

-

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility, membrane permeability, and binding to its target.[3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.

Conclusion

Methyl 3-(bromomethyl)-4-fluorobenzoate is a versatile and valuable intermediate in the synthesis of complex organic molecules, particularly in the field of pharmaceutical development. Its unique combination of reactive functional groups, coupled with the strategic placement of a fluorine atom, provides medicinal chemists with a powerful tool for the construction of novel therapeutic agents with enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the pursuit of new and improved medicines.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

- Google Patents.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-(bromomethyl)-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)-4-fluorobenzoate is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a fluorine atom and a reactive bromomethyl group on a benzene scaffold offers unique opportunities for designing novel molecules with tailored properties. Understanding the three-dimensional structure and intermolecular interactions of this compound is paramount for its rational application. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of methyl 3-(bromomethyl)-4-fluorobenzoate. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for researchers seeking to elucidate its solid-state architecture, offering insights into the causality behind experimental choices and the interpretation of structural data.

Introduction: The Significance of Methyl 3-(bromomethyl)-4-fluorobenzoate

The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The title compound, methyl 3-(bromomethyl)-4-fluorobenzoate, is an intriguing synthetic intermediate for several reasons. The 4-fluoro substituent can modulate the electronic properties of the benzene ring and participate in favorable protein-ligand interactions.[3] The 3-(bromomethyl) group is a versatile handle for introducing further molecular complexity, acting as a key site for nucleophilic substitution reactions.

To fully exploit the potential of this molecule in rational drug design, a precise understanding of its three-dimensional conformation and the non-covalent interactions that govern its packing in the solid state is essential. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information at the atomic level.[4][5] This guide outlines the complete workflow, from synthesis to structural elucidation, providing the scientific rationale behind each step.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

Proposed Synthesis

A plausible and efficient route to methyl 3-(bromomethyl)-4-fluorobenzoate is the radical bromination of methyl 4-fluoro-3-methylbenzoate. This precursor can be synthesized from 4-fluoro-3-methylbenzoic acid via Fischer esterification. The benzylic position of the methyl group is susceptible to free-radical halogenation, providing a direct pathway to the desired product.

Caption: Synthetic workflow for Methyl 3-(bromomethyl)-4-fluorobenzoate.

Experimental Protocol: Synthesis

-

Esterification (Precursor Synthesis): To a solution of 4-fluoro-3-methylbenzoic acid (1 eq.) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 4-fluoro-3-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

-

Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-fluoro-3-methylbenzoate (1 eq.) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like Azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 3-(bromomethyl)-4-fluorobenzoate.

Growing Single Crystals

The acquisition of high-quality single crystals is often the most challenging step in a SCXRD experiment.[6] For small organic molecules, several methods can be employed.[4][5]

Recommended Protocol: Slow Evaporation

Slow evaporation is a straightforward and effective method for crystallizing organic compounds.[6] The choice of solvent is critical and can influence crystal growth and morphology.

-

Solvent Screening: Dissolve a small amount of purified methyl 3-(bromomethyl)-4-fluorobenzoate in various solvents (e.g., dichloromethane, ethyl acetate, acetone, ethanol, and mixtures thereof) to find a solvent in which the compound is moderately soluble.

-

Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

-

Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

SCXRD provides detailed information about the three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystal.[7]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a loop, and placed on a goniometer head in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

-

Data Collection: Diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[9] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are used.[10] A series of diffraction images are collected as the crystal is rotated.[9]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[8] This step yields a file containing the Miller indices (h, k, l) and the intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson techniques to obtain an initial electron density map and a preliminary structural model.[7][8]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[11][12] This iterative process involves adjusting atomic positions, occupancies, and displacement parameters to improve the agreement between the observed and calculated structure factors.[11]

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final model is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[13][14]

Hypothetical Crystal Structure Analysis

As no experimental data is currently available, the following table presents a hypothetical yet plausible set of crystallographic parameters for methyl 3-(bromomethyl)-4-fluorobenzoate for illustrative purposes.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₉H₈BrFO₂ |

| Formula Weight | 247.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 934 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.75 |

| R-factor (%) | < 5 |

Potential Intermolecular Interactions

The crystal packing of methyl 3-(bromomethyl)-4-fluorobenzoate would likely be governed by a combination of weak non-covalent interactions.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the carbonyl oxygen or the fluorine atom of a neighboring molecule.[15][16][17] This type of interaction is highly directional and can play a significant role in crystal engineering.[15][18]

-

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are also expected to contribute to the stability of the crystal lattice.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

A detailed analysis of these interactions in the actual crystal structure would provide valuable insights into the supramolecular chemistry of this compound.

Implications for Drug Development

The precise three-dimensional structure obtained from SCXRD is invaluable for drug development. It reveals the preferred conformation of the molecule in the solid state, which can be used as a starting point for computational modeling of its interaction with a biological target. The knowledge of key intermolecular interactions can inform the design of analogues with improved binding affinity and physical properties. For instance, understanding how the fluorine atom participates in crystal packing can provide clues about its potential role in protein-ligand interactions.[1][19][20]

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach for the synthesis, crystallization, and structural characterization of methyl 3-(bromomethyl)-4-fluorobenzoate. By following the detailed protocols and understanding the underlying principles, researchers can successfully elucidate the crystal structure of this and other related small molecules. The resulting structural information will be a critical asset in leveraging the full potential of this versatile building block in the fields of medicinal chemistry and materials science.

References

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2097-2123. Available at: [Link]

-

Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2586-2601. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home. Retrieved February 14, 2026, from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 14, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 14, 2026, from [Link]

- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

Chemistry World. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2553. Available at: [Link]

-

Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 47(8), 2543–2553. Available at: [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

-

The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

-

Henary, E., Casa, S., Dost, T. L., Sloop, J. C., & Henary, M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Available at: [Link]

- Zhang, W., Zhang, Z., Liu, K., & Liu, J. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(40), 22003-22009.

-

Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved February 14, 2026, from [Link]

-

Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 77(Pt 11), 1075–1085. Available at: [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved February 14, 2026, from [Link]

- Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235).

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Halogen Bonding in Crystal Engineering. Retrieved February 14, 2026, from [Link]

-

IUCr Journals. (2010). Halogen bonding in crystal engineering. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering Editor's collection Home. Retrieved February 14, 2026, from [Link]

-

YouTube. (2021, February 12). X-ray Crystallography: Refinement and Structure deposition to PDB [Video]. [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved February 14, 2026, from [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved February 14, 2026, from [Link]

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- Benedict, J. B., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

-

PubChem. (n.d.). Methyl 4-(bromomethyl)-3-fluorobenzoate. Retrieved February 14, 2026, from [Link]

-

YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. [Link]

- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Acta Biochimica Polonica, 53(1), 29-37.

-

University of Glasgow. (n.d.). X-ray Diffraction Data Collection. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-4-fluorobenzoate. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

PubChem. (n.d.). Methyl 3-(bromomethyl)-5-fluorobenzoate. Retrieved February 14, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemistry Behind Specialty Chemicals: Role of Methyl 4-(bromomethyl)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 11. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 14. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 19. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

Stability of Methyl 3-(bromomethyl)-4-fluorobenzoate Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)-4-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its benzylic bromide functionality makes it a versatile reagent for introducing the 3-methoxycarbonyl-6-fluorobenzyl moiety. However, this same reactivity raises concerns about its stability under typical storage and handling conditions. This guide provides a comprehensive overview of the factors influencing the stability of Methyl 3-(bromomethyl)-4-fluorobenzoate, outlines potential degradation pathways, and offers detailed protocols for assessing its stability under ambient conditions. As a lachrymator, proper handling procedures are also emphasized to ensure laboratory safety.

Physicochemical Properties and Intrinsic Reactivity

Methyl 3-(bromomethyl)-4-fluorobenzoate is a white to off-white solid with a molecular weight of 247.06 g/mol . The core of its reactivity lies in the benzylic bromide group. The carbon-bromine bond is relatively weak and susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation. This inherent reactivity makes the compound prone to nucleophilic substitution and elimination reactions, which are the primary drivers of its degradation. The presence of an electron-withdrawing fluorine atom and a methyl ester group on the benzene ring can influence the reactivity of the benzylic position.

Potential Degradation Pathways

Under ambient conditions, the stability of Methyl 3-(bromomethyl)-4-fluorobenzoate can be compromised by several factors, leading to the formation of impurities that can impact the quality and yield of subsequent synthetic steps. Understanding these potential degradation pathways is crucial for developing appropriate storage and handling strategies.

Hydrolysis

The most common degradation pathway for benzylic bromides is hydrolysis, where the compound reacts with water to form the corresponding benzyl alcohol and hydrobromic acid. This reaction can be accelerated by elevated temperatures and the presence of nucleophiles.

Oxidation

Oxidative degradation can occur, particularly in the presence of light and oxygen. This can lead to the formation of various oxidized species, including the corresponding benzaldehyde.

Photodegradation

Exposure to light, especially UV radiation, can induce photochemical reactions. This can involve the homolytic cleavage of the C-Br bond to form radical intermediates, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Thermal Degradation

While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate the degradation processes mentioned above. At very high temperatures, thermal decomposition can occur through radical mechanisms.

The following diagram illustrates the primary degradation pathways:

Caption: Primary degradation pathways of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of Methyl 3-(bromomethyl)-4-fluorobenzoate, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture ingress.[1] Protect from light. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and nucleophiles.

-

Handling: As a lachrymator, handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, flush immediately with copious amounts of water.

Stability Testing Protocol

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for Methyl 3-(bromomethyl)-4-fluorobenzoate. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended storage conditions and at elevated temperatures and humidity to predict its shelf-life.

Experimental Protocol:

-

Sample Preparation: Package the Methyl 3-(bromomethyl)-4-fluorobenzoate in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Analytical Method: Use a validated stability-indicating HPLC method (see Section 5) to determine the purity of the sample and quantify any degradation products.

-

Evaluation: Monitor for any significant changes in purity, appearance, and the formation of degradation products over time.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than those used in accelerated stability studies. This helps to identify potential degradation products and establish the degradation pathways.

Experimental Protocol:

-

Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Reflux the compound in 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for a specified period.

-

Thermal Degradation: Heat the solid compound at a temperature above the accelerated condition (e.g., 70 °C) for a specified period.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to ensure peak purity and to identify and quantify any degradation products.

The following diagram outlines the workflow for a comprehensive stability assessment:

Caption: Workflow for stability assessment of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Stability-Indicating Analytical Method: HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the purity of Methyl 3-(bromomethyl)-4-fluorobenzoate and quantifying its degradation products.

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 50% B

-

18.1-25 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Methyl 3-(bromomethyl)-4-fluorobenzoate reference standard in acetonitrile at a concentration of 1 mg/mL.

-

Sample Solution: Prepare a solution of the test sample in acetonitrile at a concentration of 1 mg/mL.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Summary and Interpretation

The data generated from the stability studies should be tabulated and analyzed to determine the stability profile of the compound.

Table 1: Example Data from Accelerated Stability Study (40 °C / 75% RH)

| Time Point (Months) | Purity (%) | Known Impurity 1 (%) | Unknown Impurity 2 (%) | Total Impurities (%) |

| 0 | 99.8 | < LOQ | < LOQ | 0.2 |

| 1 | 99.5 | 0.1 | < LOQ | 0.5 |

| 3 | 99.0 | 0.3 | 0.1 | 1.0 |

| 6 | 98.2 | 0.8 | 0.2 | 1.8 |

Table 2: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl, 60 °C, 24h | ~5% | Methyl 3-(hydroxymethyl)-4-fluorobenzoate |

| 0.1 M NaOH, 60 °C, 24h | ~15% | Methyl 3-(hydroxymethyl)-4-fluorobenzoate, Benzoic acid derivative |

| 3% H₂O₂, RT, 24h | ~8% | Methyl 4-fluoro-3-formylbenzoate |

| UV Light (solid) | ~12% | Multiple unidentified products |

| 70 °C (solid) | ~3% | Minor increase in known and unknown impurities |

Conclusion

Methyl 3-(bromomethyl)-4-fluorobenzoate is a reactive intermediate that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathways include hydrolysis, oxidation, and photodegradation. A comprehensive stability testing program, including long-term, accelerated, and forced degradation studies, coupled with a validated stability-indicating HPLC method, is essential for determining its shelf-life and ensuring its suitability for use in pharmaceutical and chemical synthesis. By implementing the protocols outlined in this guide, researchers and drug development professionals can confidently assess and manage the stability of this important building block.

References

-

Brandeis University. (n.d.). Lachrymators. Laboratory Safety. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

-

RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analyst, 144(17), 5175-5182. [Link]

Sources

Literature review of Methyl 3-(bromomethyl)-4-fluorobenzoate synthesis pathways

The following technical guide details the synthesis pathways for Methyl 3-(bromomethyl)-4-fluorobenzoate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds.

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate is a high-value benzyl bromide intermediate used primarily in the synthesis of pharmacophores requiring a 3,4-disubstituted benzene ring. Its benzylic bromide moiety serves as a potent electrophile for N-alkylation or C-alkylation, making it essential for constructing the core scaffolds of PARP inhibitors (e.g., analogs of Rucaparib or Olaparib) and other oncology targets.

This guide evaluates two primary synthesis pathways:

-

Radical Bromination (Wohl-Ziegler): The industry standard for scalability, utilizing N-Bromosuccinimide (NBS).

-

Appel Reaction: A high-fidelity alternative starting from the hydroxymethyl precursor, ideal for late-stage medicinal chemistry where purity profiles are critical.

Chemical Identity & Retrosynthesis

| Property | Specification |

| IUPAC Name | Methyl 3-(bromomethyl)-4-fluorobenzoate |

| Molecular Formula | C |

| Molecular Weight | 247.06 g/mol |

| Physical State | White to off-white solid / Low-melting solid |

| Key Reactivity | Electrophilic benzylic substitution ( |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |

Retrosynthetic Analysis

The synthesis is disconnected at the benzylic carbon-bromine bond. The most direct precursor is Methyl 4-fluoro-3-methylbenzoate , which provides the necessary carbon skeleton.

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Pathway 1: Wohl-Ziegler Radical Bromination (Standard)

This is the dominant method for gram-to-kilogram scale synthesis due to the availability of the starting material, Methyl 4-fluoro-3-methylbenzoate.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. A radical initiator (AIBN or BPO) undergoes homolytic cleavage to generate radicals that abstract a hydrogen atom from the benzylic position. The resulting benzylic radical reacts with low concentrations of molecular bromine (generated in situ from NBS) to form the product.

Critical Control Point: The concentration of Br

Experimental Protocol

Reagents:

-

Methyl 4-fluoro-3-methylbenzoate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)

-

Solvent:

-Trifluorotoluene (Green alternative) or CCl

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 4-fluoro-3-methylbenzoate (e.g., 10.0 g, 59.5 mmol) in anhydrous

-Trifluorotoluene (100 mL). Note: Trifluorotoluene is preferred over CCl -

Reagent Addition: Add NBS (11.1 g, 62.5 mmol) and AIBN (0.49 g, 3.0 mmol) to the solution.

-

Initiation: Purge the system with Nitrogen for 10 minutes. Heat the mixture to reflux (approx. 102°C for Trifluorotoluene).

-

Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The reaction typically completes in 4–6 hours.

-

Endpoint: Disappearance of starting material.

-

Warning: Prolonged heating increases the formation of the dibromo impurity.

-

-

Work-up: Cool the mixture to 0°C. Succinimide byproduct will precipitate. Filter off the succinimide and wash the cake with cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is often purified via recrystallization from Hexane/Heptane or flash column chromatography (SiO

, gradient 0-10% EtOAc in Hexanes) to yield the product as a white solid.

Yield: 75–85% Purity: >97% (HPLC)

Figure 2: Simplified radical chain mechanism for the Wohl-Ziegler reaction.

Pathway 2: Appel Reaction (High Fidelity)

For applications requiring ultra-low levels of impurities (specifically avoiding the dibromo-analog which is difficult to separate), the Appel reaction is the superior choice. This pathway converts a benzylic alcohol directly to the bromide with inversion of configuration (though not relevant for this achiral methylene group) under mild, neutral conditions.

Experimental Protocol

Precursor: Methyl 4-fluoro-3-(hydroxymethyl)benzoate. (Synthesized via reduction of dimethyl 4-fluoroisophthalate or oxidation of the methylbenzoate).

Reagents:

-

Methyl 4-fluoro-3-(hydroxymethyl)benzoate (1.0 equiv)

-

Carbon Tetrabromide (CBr

) (1.2 equiv) -

Triphenylphosphine (PPh

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a reactor with Methyl 4-fluoro-3-(hydroxymethyl)benzoate (e.g., 5.0 g) and CBr

(10.8 g) in dry DCM (50 mL). Cool the solution to 0°C. -

Addition: Add PPh

(8.6 g) portion-wise over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

-

Work-up: Quench by adding Hexanes (50 mL) to precipitate Triphenylphosphine oxide (TPPO). Filter the solids.

-

Purification: Concentrate the filtrate. The presence of residual TPPO often requires a silica plug filtration (eluting with 5% EtOAc/Hexane).

Yield: 85–92% Advantage: Zero formation of dibromo-species.

Comparative Analysis & Optimization

| Parameter | Wohl-Ziegler (Radical) | Appel Reaction |

| Scalability | High (Kg scale) | Moderate (TPPO waste is an issue at scale) |

| Cost | Low (Cheap reagents) | Moderate (PPh |

| Impurity Profile | Contains ~2-5% dibromo impurity if uncontrolled | Very clean; main impurity is TPPO |

| Atom Economy | High | Low (Stoichiometric TPPO waste) |

| Recommended Use | Early-phase scale-up; Industrial manufacturing | Late-stage MedChem; SAR studies |

Troubleshooting Common Issues

-

Issue: Dibromination (>5%) in Radical Pathway.

-

Cause: High instantaneous concentration of NBS or excessive reaction time.

-

Fix: Add NBS portion-wise (e.g., 4 portions over 1 hour) and stop the reaction at 95% conversion rather than 100%.

-

-

Issue: Hydrolysis of Ester.

-

Cause: Moisture in solvent or reagents.

-

Fix: Use anhydrous solvents and store NBS in a desiccator.

-

Safety & Handling (E-E-A-T)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and alkylating agents.

-

Engineering Controls: All operations must be performed in a properly functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Quenching: Quench glassware and spills with a dilute solution of sodium thiosulfate or ethanolic amine to destroy active alkylating residues before cleaning.

References

-